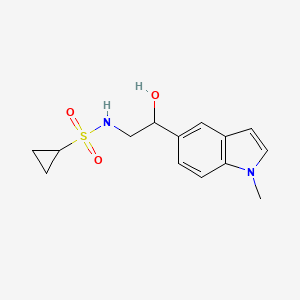

N-(2-羟基-2-(1-甲基-1H-吲哚-5-基)乙基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Cyclopropane is a type of hydrocarbon molecule that is characterized by a three-membered ring. It’s worth noting that the specific compound you mentioned may have different properties due to the unique combination of these structures.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the indole and cyclopropane moieties. Indole is a fused ring structure, consisting of a benzene ring fused to a pyrrole ring . Cyclopropane is a smaller, three-membered ring .Chemical Reactions Analysis

Indole is known to undergo electrophilic substitution, mainly at position 3, which is the most nucleophilic . Cyclopropane rings are strained and therefore more reactive than other types of hydrocarbon rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, indole is a solid at room temperature, while cyclopropane is a gas .科学研究应用

磺酰胺类抗菌药和抗肿瘤药

磺酰胺类是一类重要的合成抑菌抗生素,广泛用于治疗细菌感染和其他微生物引起的感染。这些化合物被称为磺胺类药物,在1941年青霉素问世之前是治疗细菌感染的主要药物。此外,磺酰胺类还存在于许多临床用药中,包括利尿剂、碳酸酐酶抑制剂和抗癫痫药。最近的研究已将磺酰胺类的用途扩展到抗病毒、抗癌和阿尔茨海默病药物,展示了其作为一类化合物的重要性,可为癌症、青光眼、炎症和头皮屑等疾病带来有价值的药物和候选药物 (Gulcin & Taslimi, 2018)。

环境影响和人类健康

磺酰胺类在医疗和兽医领域的广泛使用导致它们进入环境,主要来自农业活动。生物圈中少量磺酰胺类物质已导致微生物种群发生变化,这可能对人类健康构成潜在危害。这种对人类健康的危害可能具有全球范围,表明监测和管理磺酰胺类使用对环境的影响非常重要 (Baran, Adamek, Ziemiańska, & Sobczak, 2011)。

从抗菌到抗肿瘤特性

磺酰胺类显示出一系列生物学特性,包括抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性。它们的合成相对简单,可从各种胺和磺酰氯中提供多种衍生物。磺酰胺基团是羧基、酚羟基和酰胺基团的非经典生物等排体,表明存在明确的构效关系。这种多功能性突出了磺酰胺类在未来药物的规划和合成中具有潜力,强调了它们在药物化学中的作用 (Azevedo-Barbosa 等人,2020 年)。

作用机制

Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been found to show inhibitory activity against certain viruses .

Biochemical Pathways

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its mode of action. Some indole derivatives have been found to have antiviral activity, suggesting they may inhibit viral replication .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5-8,12,14-15,17H,3-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXJLHCFEBWRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)

![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)

![4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2935097.png)

![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)